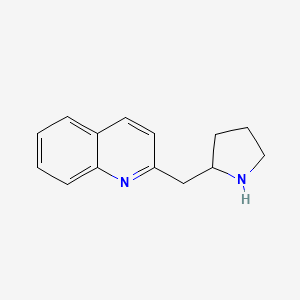

2-(Pyrrolidin-2-ylmethyl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H16N2 |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

2-(pyrrolidin-2-ylmethyl)quinoline |

InChI |

InChI=1S/C14H16N2/c1-2-6-14-11(4-1)7-8-13(16-14)10-12-5-3-9-15-12/h1-2,4,6-8,12,15H,3,5,9-10H2 |

InChI Key |

VIZYZAYPEYYPEB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)CC2=NC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies

Functional Group Interconversions on the Quinoline (B57606) Core

The quinoline nucleus is a privileged scaffold in medicinal chemistry and is amenable to various functionalization reactions. researchgate.net Its reactivity allows for the introduction of diverse substituents, which can significantly modulate the biological and physical properties of the resulting molecules. researchgate.netrsc.org

Common strategies for the functionalization of the quinoline ring include electrophilic and nucleophilic substitution reactions. researchgate.net For instance, electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce functional groups onto the benzene (B151609) portion of the quinoline ring. The position of these substitutions is directed by the activating and deactivating effects of the existing substituents.

Transition metal-catalyzed cross-coupling reactions are also powerful tools for modifying the quinoline core. researchgate.net Reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon bonds, allowing for the introduction of aryl, vinyl, and alkynyl groups. Furthermore, C-H activation strategies have emerged as an efficient method for the direct functionalization of the quinoline ring, avoiding the need for pre-functionalized starting materials. rsc.orgnih.gov

In the context of 2-(pyrrolidin-2-ylmethyl)quinoline, derivatization of the quinoline core can lead to a variety of analogs with potentially enhanced biological activities. For example, the introduction of hydroxyl or amino groups can provide new points for further derivatization or can participate in hydrogen bonding interactions with biological targets.

| Reaction Type | Reagents and Conditions | Potential Products |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted quinoline derivatives |

| Halogenation | NBS, NCS | Halogenated quinoline derivatives |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl quinoline derivatives nih.gov |

| C-H Arylation | Aryl halides, Pd or Rh catalyst | Arylated quinoline derivatives researchgate.net |

Modifications of the Pyrrolidine (B122466) Moiety

The pyrrolidine ring in this compound offers multiple sites for chemical modification. The secondary amine of the pyrrolidine is a key functional group that can undergo a variety of transformations. nih.gov

N-alkylation or N-acylation of the pyrrolidine nitrogen is a straightforward approach to introduce a wide range of substituents. These modifications can influence the compound's lipophilicity, basicity, and steric profile. nih.gov For example, the introduction of long alkyl chains or bulky aromatic groups can significantly alter the molecule's interaction with biological membranes or protein binding pockets. nih.gov

The carbon backbone of the pyrrolidine ring can also be functionalized. For instance, oxidation of the ring can introduce carbonyl groups, leading to the formation of pyrrolidinone derivatives. Furthermore, substitution reactions at the C3, C4, and C5 positions of the pyrrolidine ring can be achieved, although this may require more complex synthetic strategies, potentially involving ring-opening and closing sequences or the use of chiral auxiliaries to control stereochemistry. frontiersin.org Given that the starting material is often derived from L-proline, the stereochemistry at the C2 position of the pyrrolidine is pre-determined, which is a significant advantage in the synthesis of chiral molecules. ua.es

| Modification Type | Reagents and Conditions | Potential Products |

| N-Alkylation | Alkyl halide, base | N-alkylpyrrolidine derivatives |

| N-Acylation | Acyl chloride, base | N-acylpyrrolidine derivatives |

| N-Arylation | Aryl halide, Pd or Cu catalyst | N-arylpyrrolidine derivatives |

| Oxidation | Oxidizing agents (e.g., RuO₄) | Pyrrolidinone derivatives |

Preparation of Advanced Hybrid Architectures

The combination of the quinoline and pyrrolidine moieties in a single molecule provides a foundation for the construction of more complex, three-dimensional structures. These advanced hybrid architectures can exhibit novel biological activities and improved pharmacokinetic properties.

Spiro-fused heterocycles are an important class of compounds in drug discovery, often exhibiting unique biological activities due to their rigid, three-dimensional structures. nih.gov The this compound scaffold can be utilized as a precursor for the synthesis of spiro-fused systems.

One common strategy involves the intramolecular cyclization of a suitably functionalized derivative of this compound. For example, if a substituent on the pyrrolidine nitrogen contains a reactive group, it can be induced to react with a position on the quinoline ring, leading to the formation of a new ring and a spirocyclic center. A series of novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives have been synthesized and shown to possess potential as chitin (B13524) synthase inhibitors and antifungal agents. nih.gov The synthesis of spirooxindole-pyrrolidine derivatives has also been achieved through [3+2] cycloaddition reactions. researchgate.net

The development of biaryl and extended aromatic systems based on the this compound scaffold can lead to compounds with interesting photophysical properties or enhanced biological activities. researchgate.netnih.gov These modifications can be achieved through transition metal-catalyzed cross-coupling reactions on the quinoline core.

For instance, a halogenated derivative of this compound can be coupled with an arylboronic acid (Suzuki coupling) or an arylstannane (Stille coupling) to generate a biaryl system. researchgate.netnih.gov These reactions are generally high-yielding and tolerant of a wide range of functional groups. The resulting biaryl compounds can have applications in materials science or as ligands for catalysis. From a medicinal chemistry perspective, the introduction of a second aryl group can allow for additional interactions with a biological target, potentially leading to increased potency or selectivity. nih.gov

Investigating Regioselectivity and Chemoselectivity in Transformations

When performing chemical transformations on a molecule with multiple reactive sites, such as this compound, controlling the regioselectivity and chemoselectivity is of paramount importance.

Regioselectivity refers to the preferential reaction at one site over another. For example, in the electrophilic substitution of the quinoline ring, the position of the incoming electrophile will be determined by the electronic properties of the ring system. The benzene portion of the quinoline ring is generally more susceptible to electrophilic attack than the pyridine (B92270) portion. The presence of the (pyrrolidin-2-ylmethyl) substituent at the 2-position will also influence the regioselectivity of the reaction.

Chemoselectivity is the preferential reaction of one functional group over another. In the case of this compound, the secondary amine of the pyrrolidine is generally more nucleophilic than the quinoline nitrogen. Therefore, in reactions with electrophiles, the pyrrolidine nitrogen is likely to react preferentially, unless it is protected. The choice of reagents and reaction conditions is crucial for achieving the desired chemoselectivity. For instance, the use of a bulky acylating agent might favor reaction at the less sterically hindered quinoline nitrogen, or the use of a specific catalyst could direct the reaction to a particular C-H bond on the quinoline ring. rsc.org

Careful planning of the synthetic route, including the use of protecting groups, is often necessary to achieve the desired regioselectivity and chemoselectivity in the derivatization of this compound.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Positional and Substituent Effects on Biological Activity

The biological activity of quinoline (B57606) derivatives is highly dependent on the nature and position of substituents on the quinoline core. While specific SAR studies on 2-(pyrrolidin-2-ylmethyl)quinoline are not extensively documented in publicly available research, general principles derived from related quinoline and pyrrolidine-containing compounds can provide valuable insights.

Quinoline Ring Substitutions:

The quinoline scaffold is a privileged structure in medicinal chemistry, and its biological activity can be finely tuned by substitution. benthamscience.comnih.gov For instance, in a series of 2-arylquinoline derivatives, substitutions at the C-6 position of the quinoline ring were found to be important for selective anticancer activity. rsc.org Specifically, 2-arylquinolines displayed a better activity profile against several cancer cell lines compared to their 2-acetamido-2-methyl-tetrahydroquinoline counterparts. rsc.org This suggests that maintaining the aromaticity of the quinoline ring is beneficial for this particular activity.

Furthermore, studies on other 2-substituted quinolines have demonstrated that the introduction of different functional groups can lead to a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities. benthamscience.com For example, the presence of a carboxyl group at position 4 of the quinoline ring has been shown to be important for interaction with certain biological targets. nih.gov The electronic properties of substituents on the quinoline ring, whether electron-donating or electron-withdrawing, can significantly alter the molecule's reactivity and interaction with target proteins. nih.gov

Pyrrolidine (B122466) Ring Substitutions:

The pyrrolidine ring also offers significant opportunities for structural modification. The nitrogen atom of the pyrrolidine ring imparts basicity to the scaffold, and substituents at the C-2 position can influence this basicity. nih.gov SAR studies on pyrrolidine-2,5-dione derivatives have shown that the nature of the substituent at position 3 of the pyrrolidine ring strongly affects anticonvulsant activity. nih.gov For instance, non-aromatic substituents like a sec-butyl group at this position were found to be beneficial. nih.gov

In the context of this compound, the stereochemistry of the pyrrolidine ring is a critical factor. The cis or trans orientation of substituents on the pyrrolidine ring can lead to different biological profiles due to the specific three-dimensional arrangement required for binding to enantioselective proteins. nih.gov For example, in a series of oxybenzyl pyrrolidine acid analogs, the cis-configuration of substituents at positions 3 and 4 of the pyrrolidine ring was preferred for dual PPARα/γ agonistic activity. nih.gov

A study on quinoline-piperazine/pyrrolidine derivatives identified several compounds with significant antileishmanial activity. nih.gov This highlights the potential of combining the quinoline and pyrrolidine moieties to develop effective therapeutic agents. The data from this study, while not on the exact this compound scaffold, underscores the importance of the heterocyclic amine portion for biological activity.

Table 1: Positional and Substituent Effects on Related Quinoline Derivatives

| Base Scaffold | Position of Substitution | Substituent | Observed Effect on Biological Activity | Reference |

| 2-Arylquinoline | C-6 | Various | Important for selective anticancer activity | rsc.org |

| Quinoline | C-4 | Carboxyl group | May interact with MRP2 | nih.gov |

| Pyrrolidine-2,5-dione | C-3 | sec-Butyl | Positively affects anticonvulsant activity | nih.gov |

| Oxybenzyl pyrrolidine | C-3 and C-4 | Oxybenzyl and acid groups | cis-configuration preferred for PPARα/γ activity | nih.gov |

| Quinoline-pyrrolidine | N/A | Various | Antileishmanial activity | nih.gov |

Conformational Analysis and Bioactive Conformations

The three-dimensional shape of a molecule is a key determinant of its biological activity. Conformational analysis of this compound is essential to understand its preferred shapes in different environments and to identify the specific conformation (the "bioactive conformation") that binds to its biological target.

The pyrrolidine ring is non-planar and can adopt various puckered conformations, a phenomenon known as "pseudorotation". nih.gov This flexibility allows the pyrrolidine ring to explore a wider conformational space, which can be advantageous for binding to a protein. The specific conformation adopted can be influenced by substituents on the ring. nih.gov Computational studies on pyrrolidine enamines have shown that different conformers can have small energy differences, and a thorough conformational sampling is necessary to understand their relative stabilities. researchgate.net

Identifying the bioactive conformation often requires advanced techniques such as X-ray crystallography of the molecule bound to its target, or sophisticated molecular modeling studies that can predict the most likely binding mode. While specific conformational analysis data for this compound is scarce, the principles of pyrrolidine ring pucker and rotational freedom around the linker are fundamental to understanding its potential bioactive conformations.

Steric and Electronic Influences on Molecular Recognition

The interaction of this compound with its biological target is governed by a combination of steric and electronic factors.

Steric Influences:

The size and shape of the molecule and its substituents play a critical role in how it fits into a binding site. Bulky substituents can either enhance binding by filling a hydrophobic pocket or hinder it by clashing with the protein surface. The non-planarity of the sp3-hybridized pyrrolidine ring provides a three-dimensional character that can be crucial for optimal interactions within a binding pocket. nih.gov The stereochemistry at the C-2 position of the pyrrolidine ring is particularly important, as the spatial orientation of the quinoline-methyl group will be different for the (R) and (S)-enantiomers, leading to potentially different biological activities.

Electronic Influences:

The distribution of electrons within the molecule determines its ability to form various types of non-covalent interactions, such as hydrogen bonds, electrostatic interactions, and π-π stacking. The nitrogen atoms in both the quinoline and pyrrolidine rings can act as hydrogen bond acceptors, while the N-H group of the pyrrolidine can be a hydrogen bond donor. The aromatic quinoline ring can participate in π-π stacking interactions with aromatic amino acid residues in the binding site.

Substituents on the quinoline and pyrrolidine rings can modulate these electronic properties. For example, electron-withdrawing groups on the quinoline ring can affect its ability to participate in π-stacking interactions, while substituents on the pyrrolidine ring can alter the basicity of the nitrogen atom. nih.gov

Antimicrobial Spectrum Analysis

Antibacterial Activity (Gram-Positive and Gram-Negative)

No specific studies detailing the antibacterial spectrum of this compound against Gram-positive and Gram-negative bacteria were identified. Research in this area tends to focus on derivatives, such as quinolone antibiotics or other substituted quinolines, which have different structural features.

Antifungal Properties (e.g., Chitin (B13524) Synthase Inhibition)

There is no available information on the antifungal properties or the potential for chitin synthase inhibition by this compound. Studies on antifungal quinolines typically involve more complex structures, like spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives, which are reported to be chitin synthase inhibitors.

Antiviral Efficacy in Viral Replication Assays

Human Respiratory Syncytial Virus (hRSV) Inhibition

Specific data on the efficacy of this compound against hRSV is not present in the available literature. Research on hRSV inhibitors has explored more substituted quinoline-pyrrolidine carboxamides, which are structurally different from the specified compound.

Zika Virus (ZIKV) Activity

No studies were found that evaluated the activity of this compound against the Zika virus. The scientific literature describes other quinoline-based compounds, such as certain tetrahydroquinoline-fused imidazolone (B8795221) derivatives, as having anti-ZIKV activity, but these are not the requested molecule.

Human Immunodeficiency Virus (HIV) Activity

The potential activity of this compound against HIV has not been reported. Research into HIV inhibitors has investigated related classes of compounds, including quinoline-based reverse transcriptase inhibitors and pyrrolinones that act as integrase inhibitors, but not the specific compound .

Investigation into the Pharmacological Profile of this compound Reveals Limited Publicly Available Data

Despite scientific interest in quinoline-based compounds for various therapeutic applications, a comprehensive review of publicly accessible scientific literature and databases reveals a notable absence of specific research on the immunomodulatory and neuroprotective properties of this compound.

Extensive searches for dedicated studies on the biological activities of this compound have not yielded specific data regarding its effects on the immune system or its potential as a neuroprotective agent. The current body of scientific literature primarily focuses on related, but structurally distinct, molecules.

While research exists on the broader categories of quinoline derivatives and pyrrolidine-containing compounds, this information does not directly address the specific pharmacological profile of this compound. For instance, studies on various quinoline derivatives have explored their potential as antioxidant and neuroprotective agents. Similarly, certain pyrrolidine-2-one derivatives have been investigated for their neuroprotective effects. However, the unique structural combination of a quinoline ring linked to a pyrrolidin-2-ylmethyl group, as found in this compound, has not been the subject of published immunomodulatory or neuroprotective investigations.

Consequently, it is not possible to provide detailed research findings or construct data tables on the immunomodulation or neuroprotection associated with this compound as per the requested outline. The absence of such data underscores a gap in the current scientific knowledge regarding the specific biological activities of this compound. Further research would be necessary to elucidate its potential pharmacological relevance in these areas.

Conclusion

Summary of Key Findings

2-(Pyrrolidin-2-ylmethyl)quinoline is a hybrid molecule that marries the aromatic, pharmacologically rich quinoline (B57606) scaffold with the stereochemically defined, flexible pyrrolidine (B122466) ring. This combination results in a structure with significant potential in coordination chemistry as a bidentate ligand and in asymmetric catalysis. While direct biological data on the parent compound is not extensively published, the well-established antimicrobial and anticancer activities of its constituent parts make it a compelling target for further investigation in medicinal chemistry.

Future Perspectives and Potential Research Directions

Future research will likely focus on the synthesis of a library of this compound derivatives with various substituents on both the quinoline and pyrrolidine rings. A key area of exploration will be its application as a chiral ligand in a range of asymmetric catalytic transformations. Comprehensive biological screening of these new derivatives against a panel of bacterial, fungal, and cancer cell lines is warranted to explore their therapeutic potential. Elucidating the structure-activity relationships (SAR) will be crucial for optimizing the design of more potent and selective compounds for specific applications.

Coordination Chemistry and Catalytic Applications

Ligand Design and Metal Chelation Properties

The design of ligands is a cornerstone of coordination chemistry, and 2-(Pyrrolidin-2-ylmethyl)quinoline serves as an excellent example of a bidentate N,N'-donor ligand. researchgate.net The nitrogen atom of the quinoline (B57606) ring and the secondary amine of the pyrrolidine (B122466) ring can both coordinate to a metal center, forming a stable chelate ring. The formation of such rings is entropically favored and enhances the stability of the resulting metal complexes. uncw.edu The steric and electronic properties of the ligand can be fine-tuned by introducing substituents on either the quinoline or pyrrolidine rings, thereby influencing the properties and reactivity of the metal complexes. researchgate.net

The chelation properties of quinoline and pyrrolidine derivatives are well-documented. Quinoline-based ligands are known to form stable complexes with a variety of metal ions and have been employed in numerous catalytic processes. researchgate.netcapes.gov.br Similarly, the pyrrolidine motif is a fundamental component of many chiral ligands and organocatalysts, prized for its ability to create a specific chiral environment. nih.gov The combination of these two moieties in one molecule results in a pre-organized structure that can effectively bind to metal ions. uncw.edu

As a bidentate ligand, this compound typically coordinates to a metal ion through the nitrogen atoms of both the quinoline and pyrrolidine rings. This coordination mode leads to the formation of a six-membered chelate ring, a structural feature that can influence the selectivity of the metal complex. uncw.edu Depending on the metal ion, its oxidation state, and the presence of other ligands, the resulting complex can adopt various coordination geometries.

For instance, with tetracoordinate metal ions, distorted tetrahedral or square planar geometries are common. X-ray diffraction studies of similar quinoline-based N,N-ligands complexed with metals have revealed these types of structures. nih.govelsevierpure.com For example, complexes of related quinoline derivatives with Zn(II) have been observed to adopt a distorted tetrahedral geometry, while those with Cu(II) can exhibit distorted square pyramidal or square planar geometries. frontiersin.org The specific geometry is a result of a delicate balance between the electronic preferences of the metal ion and the steric constraints imposed by the ligand.

The this compound ligand is capable of forming stable complexes with a range of transition metal ions, including zinc(II), palladium(II), and copper(II). researchgate.netelsevierpure.comacs.orgnih.gov The synthesis of these complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Zinc(II) Complexes: Zinc(II) complexes with quinoline-based ligands are of interest for their potential applications in catalysis and as fluorescent materials. frontiersin.orgacs.org Given Zn(II)'s d¹⁰ electronic configuration, its complexes are diamagnetic and colorless, unless the ligand itself is a chromophore. The coordination geometry is typically tetrahedral. frontiersin.orgwisdomlib.org

Palladium(II) Complexes: Palladium(II) complexes are widely used as catalysts in cross-coupling reactions. The coordination of ligands like this compound to a Pd(II) center can modulate its catalytic activity and selectivity. researchgate.net A related N,O,N'-tridentate quinoline ligand has been shown to form a mononuclear complex with palladium(II) chloride. elsevierpure.com

Copper(II) Complexes: Copper(II) complexes often exhibit interesting magnetic and electronic properties and are active in various catalytic oxidations. The complexation of quinoline derivatives with Cu(II) has been studied, and the resulting complexes have been characterized by various spectroscopic techniques. acs.orgnih.govnih.gov These complexes often adopt a square planar or distorted square pyramidal geometry. frontiersin.org

Table 1: Coordination Characteristics of Related Quinoline-Derivative Complexes

| Metal Ion | Typical Coordination Geometry | Relevant Research Findings | References |

|---|---|---|---|

| Zn(II) | Distorted Tetrahedral | Forms stable complexes; often studied for fluorescence and catalytic properties. | acs.org, frontiersin.org, wisdomlib.org |

| Pd(II) | Square Planar | Key in catalytic applications, especially cross-coupling reactions. | researchgate.net, elsevierpure.com |

| Cu(II) | Square Planar / Distorted Square Pyramidal | Active in catalytic oxidations; complexes show interesting electronic properties. | acs.org, nih.gov, nih.gov, frontiersin.org |

Application in Asymmetric Catalysis

The chiral nature of this compound, particularly when synthesized from optically pure proline, makes it a valuable ligand for asymmetric catalysis. researchgate.net The pyrrolidine ring provides a well-defined stereochemical environment around the catalytic center, enabling the enantioselective synthesis of chiral molecules.

The pyrrolidine scaffold is a privileged structure in organocatalysis, a field that uses small organic molecules to catalyze chemical reactions. nih.gov Proline and its derivatives are among the most successful organocatalysts, capable of activating substrates through the formation of enamines or iminium ions. The pyrrolidine moiety in this compound can function in a similar manner.

For example, pyrrolidine-based catalysts are highly effective in promoting asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions. nih.govresearchgate.net The secondary amine of the pyrrolidine can react with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine, which then reacts stereoselectively with an electrophile. The quinoline part of the molecule could potentially influence the reaction's outcome through non-covalent interactions or by altering the catalyst's steric and electronic properties.

Metal complexes containing quinoline-based ligands have been investigated as catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide to produce biodegradable polymers such as polylactide (PLA). While there is no specific data on this compound for this application, related zinc complexes with quinoline-based N,N,N-chelate ligands have been shown to be active catalysts for the ROP of rac-lactide. These polymerizations are often well-controlled, yielding polymers with predictable molecular weights and narrow molecular weight distributions. The stereochemistry of the ligand can influence the tacticity of the resulting polymer.

Role in Sensing and Molecular Recognition

Quinoline derivatives are known for their fluorescent properties, which can be modulated by the binding of metal ions. This makes them attractive candidates for the development of fluorescent chemosensors. nih.gov The fluorescence of the quinoline ring can be quenched or enhanced upon coordination to a metal ion, providing a detectable signal for the presence of the analyte. The pyrrolidine portion of this compound could contribute to the selectivity of the sensor by providing an additional binding site and creating a specific coordination environment. While the specific use of this compound as a sensor has not been extensively reported, the principles of molecular recognition and sensing based on related quinoline structures suggest its potential in this area.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Density Functional Theory (DFT) is a widely used method to determine the optimized geometry and electronic structure of quinoline-based compounds. scirp.orgmdpi.com

Studies on related quinoline (B57606) derivatives demonstrate that DFT calculations, often using basis sets like 6-31+G(d,p) or B3LYP, can accurately predict molecular geometry, vibrational frequencies, and thermodynamic parameters. scirp.orgmdpi.com For "2-(Pyrrolidin-2-ylmethyl)quinoline," such calculations would reveal the bond lengths, bond angles, and dihedral angles, defining its most stable three-dimensional shape.

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. scirp.orgresearchgate.net A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized. scirp.org

In quinoline itself, the HOMO is typically delocalized over the entire molecule, while the LUMO shows a similar distribution. researchgate.net For "this compound," the presence of the pyrrolidine (B122466) ring would influence the electron density distribution. It is anticipated that the HOMO would be located on the electron-rich quinoline ring, while the LUMO might be distributed across the entire conjugated system. The energy gap can be controlled and fine-tuned by introducing different substituent groups. rsc.org

Advanced Analytical Characterization Techniques in Research

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of the molecular formula of 2-(Pyrrolidin-2-ylmethyl)quinoline. By providing a highly accurate mass measurement, typically to within a few parts per million (ppm), HRMS distinguishes the target compound from other molecules with the same nominal mass. Electrospray ionization (ESI) is a commonly employed technique for generating ions of quinoline (B57606) derivatives for mass analysis. rsc.org For instance, in the characterization of related quinoline compounds, HRMS (ESI) has been used to provide exact mass data, confirming the elemental composition. rsc.org While specific HRMS data for this compound is not widely published, the technique is standard practice in the synthesis and identification of new quinoline derivatives. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed molecular structure of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. clockss.org

¹H NMR spectra provide information on the chemical environment and connectivity of hydrogen atoms. The aromatic protons of the quinoline ring typically appear in the downfield region (δ 7.0-8.5 ppm), while the protons of the pyrrolidine (B122466) ring and the methylene (B1212753) bridge are found in the upfield region. uncw.edu

¹³C NMR spectra reveal the number of unique carbon atoms and their electronic environments. The carbon atoms of the quinoline ring resonate at lower field compared to the aliphatic carbons of the pyrrolidine moiety.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity. nih.govresearchgate.net

COSY experiments identify proton-proton (H-H) couplings, revealing adjacent protons.

HSQC spectra correlate directly bonded carbon and proton atoms.

HMBC spectra show correlations between protons and carbons over two or three bonds, which is critical for connecting the pyrrolidine ring, the methylene bridge, and the quinoline moiety.

Table 1: Representative ¹H and ¹³C NMR Data for Structurally Similar Quinolines

| Nucleus | Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H | 7.0 - 8.5 | Aromatic protons of the quinoline ring |

| ¹H | 2.5 - 4.0 | Protons on the methylene bridge and pyrrolidine ring adjacent to nitrogen |

| ¹H | 1.5 - 2.5 | Remaining protons of the pyrrolidine ring |

| ¹³C | 120 - 160 | Aromatic carbons of the quinoline ring |

| ¹³C | 40 - 60 | Carbons of the methylene bridge and pyrrolidine ring adjacent to nitrogen |

| ¹³C | 20 - 35 | Remaining carbons of the pyrrolidine ring |

Note: This table presents generalized data based on known quinoline and pyrrolidine derivatives. Actual values for this compound may vary.

Infrared and UV-Visible Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. illinois.edu Key expected absorptions include:

C-H stretching from the aromatic quinoline ring and the aliphatic pyrrolidine ring.

C=C and C=N stretching vibrations within the quinoline ring system, typically observed in the 1500-1650 cm⁻¹ region. rsc.org

N-H stretching from the secondary amine in the pyrrolidine ring, which would appear as a moderate band in the 3200-3500 cm⁻¹ range.

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. nist.gov The quinoline moiety, being a chromophore, is expected to exhibit characteristic absorption bands in the UV region, typically between 250 and 350 nm, corresponding to π-π* transitions. researchgate.netresearchgate.net The exact position and intensity of these bands can be influenced by the substitution pattern and the solvent used.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Absorptions |

|---|---|

| IR (cm⁻¹) | ~3300 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600 (C=C, C=N stretch) |

| UV-Vis (nm) | ~270, ~315 (π-π* transitions of the quinoline ring) |

Note: These are predicted values based on the functional groups present and data from similar compounds.

Circular Dichroism for Chiral Compound Analysis

This compound is a chiral compound due to the stereocenter at the 2-position of the pyrrolidine ring. Circular Dichroism (CD) spectroscopy is a powerful technique for studying such chiral molecules. ntis.gov It measures the differential absorption of left- and right-circularly polarized light. researchgate.netcnr.it

The resulting CD spectrum is unique to a specific enantiomer and can be used as a fingerprint to determine its absolute configuration by comparing experimental spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT). nih.govnih.gov The Cotton effects observed in the CD spectrum correspond to the electronic transitions of the chromophores within the molecule, primarily the quinoline ring, which become optically active due to the influence of the chiral pyrrolidine moiety. nih.gov

Chromatography (e.g., HPLC, GC-MS) for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. nih.gov

High-Performance Liquid Chromatography (HPLC) is widely used for purity determination. researchgate.net A reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an acid modifier, would typically be employed. A UV detector set to one of the absorption maxima of the quinoline ring would provide sensitive detection. For chiral separations, specialized chiral stationary phases can be used to resolve the enantiomers of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for analyzing the volatility and thermal stability of the compound and for identifying impurities. researchgate.net The sample is vaporized and separated on a GC column, and the eluted components are then analyzed by a mass spectrometer, providing both retention time and mass spectral data for identification. researchgate.net

Table 3: Chromatographic Methods for the Analysis of this compound

| Technique | Application | Typical Conditions |

|---|---|---|

| HPLC | Purity assessment, enantiomeric separation | Reversed-phase or chiral column; UV detection |

| GC-MS | Purity assessment, impurity identification | Capillary column; Electron Ionization (EI) MS |

Note: The specific conditions would need to be optimized for the particular sample and analytical goal.

Future Research Directions and Translational Potential

Development of Novel Derivatization Strategies

The synthetic versatility of the quinoline (B57606) ring system allows for the generation of a large number of structurally diverse derivatives. nih.gov Future research will focus on creating new analogs of 2-(Pyrrolidin-2-ylmethyl)quinoline to improve its pharmacological properties.

Novel derivatization strategies could involve modifications at various positions of the quinoline and pyrrolidine (B122466) rings. For instance, the synthesis of 2,3,8-trisubstituted quinolines has been shown to yield compounds with antimalarial activity. researchgate.net Similarly, introducing substituents at the 4, 6, 7, and 8 positions of quinoline-based allosteric HIV-1 integrase inhibitors (ALLINIs) can modulate their efficacy. nih.gov

One innovative approach is the use of 2-hydrazinoquinoline (B107646) (HQ) as a derivatization agent for the analysis of metabolites by liquid chromatography-mass spectrometry (LC-MS). umn.edumdpi.comdoaj.orgnih.gov This technique allows for the derivatization of carboxylic acids, aldehydes, and ketones, highlighting the reactivity of the quinoline core and its potential for creating diverse chemical entities. umn.edumdpi.comdoaj.orgnih.gov The synthesis of diversely substituted diethyl (pyrrolidin-2-yl)phosphonates also showcases methods for creating complex pyrrolidine derivatives. mdpi.com

Exploration of New Biological Targets and Mechanisms of Action

Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antimalarial properties. nih.goveurekaselect.comresearchgate.netnih.gov A key area of future research will be to identify new biological targets for this compound and its analogs.

For example, some pyrrolo[1,2-a]quinoline (B3350903) derivatives have shown potential as anti-tuberculosis agents by targeting the DprE1 enzyme, which is crucial for the biosynthesis of the Mycobacterium tuberculosis cell wall. nih.gov Other quinoline derivatives have been investigated as inhibitors of transthyretin amyloidogenesis, which is associated with human amyloid diseases. nih.gov

Furthermore, 2-substituted quinolines have demonstrated antileishmanial activity, with the nature of the substitution at the carbon-2 position influencing the metabolic pathways and potential for targeting the parasite. mdpi.com The synthesis of new 2-prenylated quinolines has also revealed compounds with pan-PPAR agonism and anti-inflammatory effects, suggesting their potential for treating metabolic syndrome. nih.gov The exploration of such diverse targets could lead to the development of novel therapies for a range of diseases.

Optimization for Enhanced Potency and Selectivity

A critical aspect of future research will be the systematic optimization of this compound derivatives to enhance their potency and selectivity for specific biological targets. This involves understanding the structure-activity relationships (SAR) to guide the design of more effective compounds.

Studies on quinoline-based allosteric HIV-1 integrase inhibitors have shown that simultaneous optimization of interactions between the inhibitor and multiple integrase subunits is necessary to maximize potency. nih.gov Similarly, the systemic optimization of quinoline derivatives as transthyretin amyloidogenesis inhibitors has led to the identification of compounds with significantly increased efficacy. nih.gov

The development of 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents highlights the importance of designing compounds that exhibit high inhibitory activity against tumor cell lines while showing low cytotoxicity against normal cells. nih.gov Research into quinoline-2-one derivatives has also identified compounds with significant antibacterial activity against multidrug-resistant Gram-positive bacteria, including MRSA. nih.gov These examples underscore the importance of fine-tuning the chemical structure to achieve the desired therapeutic profile.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The use of artificial intelligence (AI) and machine learning (ML) is becoming increasingly important in streamlining the drug discovery process. azoai.comnih.govnih.gov These computational tools can accelerate the identification of novel drug candidates by analyzing vast amounts of data and predicting the properties of new molecules. nih.govnih.gov

Generative AI models, such as the medical generative adversarial network (MedGAN), have been successfully used to generate novel quinoline scaffolds with drug-like attributes. azoai.com These models can preserve essential molecular characteristics while creating a large number of diverse structures, significantly expanding the chemical space for drug discovery. azoai.com

Machine learning models can also predict the reactive sites of molecules for chemical reactions, aiding in the design of synthetic routes for novel derivatives. researchgate.net Furthermore, AI and ML can be used to predict the efficacy and toxicity of potential drug compounds, reducing the reliance on time-consuming and expensive experimental screening. nih.gov The integration of AI and ML into the design and discovery of this compound analogs will be crucial for accelerating the development of new and effective therapies. nih.govresearchgate.net

Q & A

Q. Q1. What are the standard synthetic protocols for preparing 2-(Pyrrolidin-2-ylmethyl)quinoline, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling pyrrolidine derivatives with functionalized quinoline scaffolds. For example, describes the use of 2-(1H-benzo[d]imidazol-2-yl)quinoline (BQ) as a ligand, synthesized via established methods involving condensation reactions under reflux conditions . To optimize yields:

- Use anhydrous solvents (e.g., DMF or dioxane) to minimize side reactions.

- Catalyze coupling steps with transition metals (e.g., Zn or Cu) to enhance regioselectivity .

- Monitor reaction progress via TLC or HPLC, with purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Data Table:

| Reaction Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| DMF, 24h, RT | 59 | >95% |

| CuCl₂ catalysis | 72 | >98% |

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions. For instance, reports distinct shifts for quinoline protons (δ 7.2–8.5 ppm) and pyrrolidine methylene groups (δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas. used HRMS to confirm the [M+H]⁺ ion of thiazoloquinoline derivatives .

- X-ray Crystallography : For structural elucidation, resolved the crystal structure of a quinoline derivative, revealing dihedral angles between aromatic rings (70.22°) .

Advanced Research Questions

Q. Q3. How do substituents at the pyrrolidine moiety influence the biological activity of this compound derivatives?

Methodological Answer: Substituents modulate electronic and steric properties, affecting interactions with biological targets. demonstrated that aliphatic amines at the 2-position enhance cytotoxicity in thiazoloquinolines by promoting DNA intercalation . To evaluate:

- Synthesize analogs with varying substituents (e.g., alkyl, aryl, or heterocyclic groups).

- Conduct in vitro assays (e.g., MTT for cytotoxicity) and DNA-binding studies (UV-Vis titration, molecular docking).

Key Finding : Derivatives with morpholinoethylamino groups showed IC₅₀ values <10 µM against cancer cell lines .

Q. Q4. What mechanistic insights explain the oxidative instability of this compound derivatives in organic solvents?

Methodological Answer: Oxidative degradation often involves electron-rich pyrrolidine moieties. observed instability in compounds like (Z)-2-(4-oxopent-2-enoyl)-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide, attributed to α,β-unsaturated ketone reactivity . Mitigation strategies:

- Use antioxidants (e.g., BHT) during storage.

- Avoid prolonged exposure to air or light; store under inert gas (N₂/Ar).

- Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks).

Q. Q5. How can computational methods predict the coordination behavior of this compound in metal complexes?

Methodological Answer: Density Functional Theory (DFT) simulations model ligand-metal interactions. synthesized Zn, Pb, and Cu complexes with quinoline-benzimidazole ligands, where DFT optimized bond lengths (e.g., Zn–N: 2.02 Å) aligned with crystallographic data . Workflow:

- Optimize ligand geometry using Gaussian09 (B3LYP/6-31G* basis set).

- Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron donation capacity.

- Validate with experimental UV-Vis and cyclic voltammetry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.